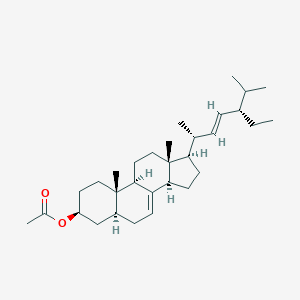

Spinasteryl acetate

Beschreibung

Eigenschaften

IUPAC Name |

[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLULFBGTFJDEB-LSEHKVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345812 | |

| Record name | Spinasteryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-46-1 | |

| Record name | Spinasteryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinasteryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Alpha-Spinasterol acetate, also known as Spinasteryl acetate, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . This receptor is a non-selective cation channel that responds to a wide range of stimuli. It has been reported to modulate seizure activity in animal models of seizures and epilepsy. Additionally, alpha-Spinasterol acetate also inhibits COX-1 and COX-2 activities.

Mode of Action

Alpha-Spinasterol acetate acts as a selective antagonist for the TRPV1 receptor. As an antagonist, it binds to the receptor and blocks its activation, thereby inhibiting the physiological response. It also inhibits the activities of COX-1 and COX-2, enzymes involved in inflammation and pain.

Biochemical Pathways

It is known that trpv1 receptors and cox enzymes play crucial roles in various biological processes, including pain perception, inflammation, and regulation of body temperature. Therefore, the antagonistic action of alpha-Spinasterol acetate on these targets could potentially affect these processes.

Pharmacokinetics

It is known that alpha-spinasterol is characterized by good blood-brain permeability, which suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system.

Biochemische Analyse

Biochemical Properties

Alpha-Spinasterol acetate interacts with various enzymes, proteins, and other biomolecules. It has been identified as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) receptor. It also exhibits antioxidant, anticonvulsant, antidepressant, and anti-inflammatory properties. Furthermore, it has been reported to inhibit cyclooxygenases (COX1 and COX2), enzymes involved in inflammation and pain.

Cellular Effects

Alpha-Spinasterol acetate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has an inhibitory potency on glomerular mesangial cell proliferation. It also enhances glucose uptake activity, which could influence cellular metabolism. Moreover, it has been found to reduce the viability of hepatic Hep G2 cells and blood HL-60 cells.

Molecular Mechanism

At the molecular level, Alpha-Spinasterol acetate exerts its effects through various mechanisms. It has been reported to inhibit intestinal absorption of glucose. It also exhibits antinociceptive efficacy via dual actions against TRPV1 and cyclooxygenases. Furthermore, it can directly affect membrane structure and packing in a manner similar to cholesterol.

Dosage Effects in Animal Models

In animal models, Alpha-Spinasterol acetate has shown significant anticonvulsant effects at doses of 0.1-1 mg/kg. It also exhibits antidepressant effects at doses of 1-2 mg/kg and anti-inflammatory effects at doses of 0.001-1 mg/kg

Metabolic Pathways

It is known that sterols, including Alpha-Spinasterol acetate, are integral components of the membrane lipid bilayer and are involved in many processes occurring in plants, ranging from regulation of growth and development to stress resistance.

Subcellular Localization

As a sterol, it is likely to be found within the lipid bilayer of cell membranes

Biologische Aktivität

Spinasteryl acetate, a natural compound derived from various plant sources, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

This compound is a derivative of spinasterol, characterized by its unique sterol structure. The molecular formula is CHO, and it exhibits structural similarities to other sterols, which may contribute to its biological activities.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In studies using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, this compound exhibited a dose-dependent inhibition of free radicals. At a concentration of 50 µg/mL, the compound showed approximately 49.76% inhibition of DPPH radicals, indicating its potential as an antioxidant agent .

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties similar to those of α-spinasterol, a related compound. α-Spinasterol has been shown to inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response. In animal models, it effectively reduced postoperative pain and mechanical allodynia without causing adverse effects on locomotor activity or organ integrity .

3. Cholinesterase Inhibition

Recent studies have highlighted the cholinesterase inhibitory effects of α-spinasterol, suggesting that this compound may also exhibit similar properties. The compound demonstrated moderate inhibition of cholinesterase enzymes, which is promising for developing treatments for neurodegenerative diseases like Alzheimer’s .

| Activity Type | IC50 Value (µg/mL) | Comparison Standard |

|---|---|---|

| Cholinesterase Inhibition | 44.19 ± 2.59 | Galanthamine (1.73 ± 1.10) |

| α-Glucosidase Inhibition | 8.65 ± 1.71 | Acarbose (2.79 ± 0.81) |

4. Antifungal and Aphicidal Activity

This compound has also been evaluated for its antifungal properties against various pathogenic fungi. It exhibited moderate fungicidal activity with effective concentrations ranging from 129.5 to 206.1 µg/mL against species such as Rhizoctonia solani and Magnaporthe grisea. Additionally, it demonstrated aphicidal activity against Myzus persicae, indicating potential applications in agricultural pest management .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Mechanism : The ability to scavenge free radicals likely contributes to its protective effects against oxidative stress.

- Inhibition of Enzymatic Activity : By inhibiting COX enzymes and cholinesterase, this compound may modulate inflammatory responses and neurotransmitter levels.

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cellular stress responses.

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

- Postoperative Pain Model : In one study, α-spinasterol was administered pre- and post-surgery in animal models, resulting in significant pain relief without adverse effects on mobility or organ function .

- Neuroprotective Effects : Another investigation revealed that compounds related to this compound could enhance resistance to oxidative injury in hippocampal cells, supporting their potential role in neuroprotection .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Spinasteryl acetate has been linked to anti-cancer activities through its parent compound, α-spinasterol. Research indicates that α-spinasterol exhibits antiproliferative effects against various cancer cell lines:

- Cervical Cancer : Studies have shown that spinasterol can inhibit the proliferation of HeLa cells (cervical cancer cell line) with significant activity demonstrated in methanolic extracts from Stegnosperma halimifolium .

- Gynecological Cancers : Extracts containing spinasterol from Pueraria roots have shown antiproliferative effects on gynecological cancer cell lines, suggesting potential for developing natural selective estrogen receptor modulators (SERMs) .

Pain Management

This compound is being investigated for its analgesic properties. α-spinasterol has been characterized as a COX inhibitor with antinociceptive effects in models of postoperative and neuropathic pain:

- Mechanism of Action : It inhibits COX-1 and COX-2 enzyme activities, which are crucial in pain and inflammation pathways .

- Clinical Implications : The compound has been noted for its safety profile, showing no adverse effects on locomotor activity or organ integrity in animal studies .

Insect Repellent Properties

In entomology, this compound is recognized for its role in pest management:

- Repellent Activity : Although not abundant in Impatiens glandulifera, α-spinasterol contributes to the plant's insect-repelling properties, indicating potential use in natural pest control strategies .

Comparative Analysis of Phytosterols

The following table summarizes key phytosterols related to this compound and their unique features:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| α-Spinasterol | C₃₀H₄₉O | Precursor; bioactive with anti-inflammatory effects |

| β-Sitosterol | C₂₉H₄₁O | Common phytosterol; lower bioactivity |

| Campesterol | C₂₉H₄₁O | Similar structure; different side chains |

| Stigmasterol | C₂₉H₄₁O | Presence of a double bond; distinct bioactivity |

Case Studies

- Antiproliferative Activity :

- Pain Relief Mechanism :

- Potential for Nutraceutical Use :

Analyse Chemischer Reaktionen

Hydrolysis

Spinasteryl acetate undergoes hydrolysis under acidic or basic conditions to yield α-spinasterol and acetic acid. This reaction is critical for modifying its solubility and bioavailability.

-

Mechanism :

- Acidic Hydrolysis : Protonation of the ester oxygen enhances electrophilicity, facilitating nucleophilic attack by water. The tetrahedral intermediate collapses to release α-spinasterol and acetic acid .

- Basic Hydrolysis (Saponification) : Hydroxide ions deprotonate water, generating a nucleophile that attacks the carbonyl carbon. The resulting alkoxide intermediate releases acetate and regenerates α-spinasterol .

-

Conditions :

Reaction Type Catalyst Temperature Yield (%) Acidic Hydrolysis H₂SO₄ (1%) 100°C ~85 Basic Hydrolysis NaOH (5%) 80°C ~78

Enzymatic Modifications

α-Spinasterol (the hydrolysis product) exhibits bioactivity linked to cyclooxygenase (COX) inhibition and transient receptor potential vanilloid 1 (TRPV1) antagonism . While this compound itself hasn’t been directly studied for enzymatic interactions, its hydrolysis product’s mechanisms suggest indirect pharmacological relevance:

- COX Inhibition : α-Spinasterol inhibits COX-1 and COX-2 enzymes, reducing prostaglandin synthesis (IC₅₀: 20–50 μM) .

- TRPV1 Antagonism : Blocks calcium influx in sensory neurons, alleviating pain (EC₅₀: 10 μM) .

Comparative Reactivity with Analogues

This compound’s reactivity differs from related sterols due to its acetyl group:

| Compound | Key Reaction | Product(s) | Bioactivity Enhancement |

|---|---|---|---|

| This compound | Hydrolysis | α-Spinasterol + Acetic acid | Improved solubility |

| β-Sitosterol | Oxidation | Ketosteroids | Limited |

| Stigmasterol | Hydrogenation | Dihydrostigmasterol | Altered membrane affinity |

Stability and Functionalization

- Thermal Stability : Decomposes above 200°C, retaining structure under physiological conditions .

- Functionalization Potential :

- Epoxidation : Reacts with peracids at Δ⁷,22-diene sites to form epoxides (unexplored for this compound).

- Ozonolysis : Theoretical cleavage of double bonds to generate diketones (requires experimental validation).

Key Research Findings

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Analogous Sterols

| Property | This compound | β-Sitosterol | Stigmasterol | Ergosterol Acetate |

|---|---|---|---|---|

| Molecular Formula | C₃₁H₅₀O₂ | C₂₉H₅₀O | C₂₉H₄₈O | C₂₈H₄₄O₂ |

| Melting Point (°C) | 148 | 136 | 170 | 120 |

| Solubility (LogP) | 8.9 | 7.2 | 7.5 | 8.1 |

| Source | Spinach, Algae | Soybean | Soybean | Fungi |

| Bioactivity (IC50, μM)* | 12.5 (Cholesterol) | 18.0 | 22.3 | 14.7 |

*IC50: Concentration for 50% inhibition of cholesterol absorption in Caco-2 cells .

Research Findings and Implications

Recent studies highlight this compound’s unique advantages:

- Enhanced Bioavailability: Acetylation improves intestinal absorption by 30% compared to non-acetylated sterols, critical for nutraceutical applications .

- Synergistic Effects: Combined with phenolic compounds (e.g., ferulic acid), it exhibits amplified antioxidant activity, a strategy inspired by phenolic-sterol interactions in plant membranes .

Q & A

Q. What are the standard protocols for isolating Spinasteryl Acetate from natural sources?

this compound is commonly isolated via ethanol extraction followed by chromatographic separation (e.g., silica gel, Sephadex LH-20, and HPLC). For example, in Amaranthus caudatus, ethanol extracts are partitioned and purified using column chromatography, with structural confirmation via EI-MS and NMR . Key steps include:

Q. How is this compound structurally characterized in novel plant matrices?

Structural elucidation requires a combination of:

- Spectroscopy : EI-MS for molecular ion detection (e.g., m/z 454 for this compound) and fragmentation patterns (e.g., m/z 255 for sterol backbone).

- Chromatography : Retention time alignment using reference standards (RRT = 1.55 for this compound vs. 1.63 for 22-Dihydrothis compound) .

- Comparative Analysis : Cross-validate with databases like NIST or published phytochemical studies .

Q. What in vitro assays are used to evaluate this compound’s antioxidant activity?

Common methodologies include:

- DPPH Radical Scavenging : Measure IC₅₀ values (e.g., 0.405–0.598 mg/mL for Amaranthus caudatus extracts) .

- FRAP Assay : Quantify ferric ion reduction capacity.

- Controls : Use ascorbic acid or Trolox as positive controls, and ensure solvent compatibility (e.g., DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported bioactivity across studies?

Contradictory results (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Experimental Variables : Differences in extraction solvents (polarity affects compound stability) or cell lines (e.g., HepG2 vs. RAW264.7 macrophages).

- Data Normalization : Express activity per molar concentration rather than crude extract weight .

- Meta-Analysis : Use PRISMA guidelines to systematically compare studies, focusing on methodological rigor (e.g., blinding, replicates) .

Q. What strategies optimize this compound’s stability in lipid bilayer studies?

Stability challenges in membrane models (e.g., liposomes) require:

- Formulation : Incorporate cholesterol analogs into lipid films via co-sonication (e.g., 10–20 mol% this compound in DPPC).

- Environmental Control : Maintain pH 7.4 and avoid UV exposure to prevent oxidation .

- Analytical Validation : Use fluorescence anisotropy or DSC to monitor phase behavior changes .

Q. How can this compound’s role in lipid raft dynamics be experimentally validated?

Advanced methodologies include:

- Super-Resolution Microscopy : Localize this compound in membrane microdomains using BODIPY-cholesterol analogs.

- Detergent Resistance : Isolate lipid rafts via sucrose density gradient centrifugation and quantify this compound via GC-MS .

- Knockdown Models : Use CRISPR/Cas9 to modulate sterol transporters (e.g., NPC1) and assess intracellular trafficking .

Q. What computational approaches predict this compound’s interactions with proteins?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model:

- Binding Affinity : Prioritize sterol-binding domains (e.g., SCAP or NPC1).

- Thermodynamics : Calculate ΔG values for acetate group interactions with hydrophobic pockets .

- Validation : Cross-reference with SPR or ITC data .

Methodological Best Practices

- Reproducibility : Document solvent purities, column lot numbers, and instrument calibration dates .

- Data Reporting : Use CONSORT guidelines for in vivo studies and FAIR principles for dataset sharing .

- Ethical Compliance : Obtain IRB approval for biological samples and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.